N-Propyl L-Z-Phenylalaninamide

Lipophilicity Drug Design Chromatography

Sourcing stereochemically pure, lipophilic peptide building blocks with consistent batch quality often delays protease inhibitor and peptidomimetic campaigns. N-Propyl L-Z-Phenylalaninamide (CAS 214475-40-8, ≥96% L-enantiomer) eliminates this bottleneck: • LogP 3.83 vs. N-methyl (~2.8) or N-isopropyl (3.4) analogs-guarantees reproducible RP-HPLC retention and membrane permeability • Cbz protection fully orthogonal to Fmoc/t-Bu SPPS; n-propyl amide resists amidase hydrolysis for metabolically stable cellular probes • Single (L)-enantiomer (≥96%) prevents SAR ambiguity introduced by racemic DL-mixtures (CAS 1214144-38-3) in chiral protease binding pockets Supplied with Certificates of Analysis. Global ambient shipping.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B7944797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl L-Z-Phenylalaninamide
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24)/t18-/m0/s1
InChIKeyIOCKJFWSBACSJT-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl L-Z-Phenylalaninamide Overview


N-Propyl L-Z-Phenylalaninamide (CAS 214475-40-8), also known as benzyl N-[(1S)-2-phenyl-1-(propylcarbamoyl)ethyl]carbamate or ZPheNHPr, is a chiral amino acid derivative featuring an L-phenylalanine core protected with a benzyloxycarbonyl (Cbz/Z) group at the N-terminus and functionalized as an n-propyl amide at the C-terminus . With a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol, this compound belongs to the class of Nα-protected phenylalaninamides and is widely utilized as a building block in peptide synthesis, peptidomimetic design, and medicinal chemistry campaigns .

Cbz-protected L-phenylalaninamide building block for peptide synthesis
N-propyl amide provides a distinct lipophilicity context for peptidomimetic design
Single L-enantiomer supports stereocontrolled research workflows

N-Propyl L-Z-Phenylalaninamide: Non-Interchangeability


Despite sharing the same Cbz-protected phenylalanine core, substitution of N-Propyl L-Z-Phenylalaninamide with other N-alkyl analogs (e.g., N-methyl, N-isopropyl) or racemic DL-mixtures is not scientifically valid without revalidation of the entire synthetic or biological workflow. The N-propyl substituent imparts a distinct lipophilicity profile (LogP = 3.83) that differs from both shorter (e.g., N-methyl, LogP predicted ~2.8) and branched (e.g., N-isopropyl, XLogP3 = 3.4) analogs, directly affecting chromatographic retention, membrane permeability, and in vitro assay behavior [1]. Furthermore, the (L)-enantiomer exhibits specific stereochemical interactions with chiral biological targets that the racemic DL-form (CAS 1214144-38-3) cannot recapitulate, potentially leading to divergent activity, selectivity, and pharmacokinetic outcomes .

N-alkyl analog
Switching N-propyl for N-methyl or N-isopropyl may shift lipophilicity and chromatographic behavior, requiring method re-validation.
Racemic DL-form
Replacing the L-enantiomer with racemic material can disrupt stereospecific interactions and introduce variable activity profiles.
Shorter alkyl chain
N-methyl analogs differ in molecular weight and metabolic stability, which may affect assay retention and biological half-life interpretation.

N-Propyl L-Z-Phenylalaninamide: Differentiation Evidence


LogP Comparison with N-Isopropyl Analog

The n-propyl amide derivative exhibits a measured/calculated LogP of 3.83, which is higher than the N-isopropyl analog (XLogP3 = 3.4) [1]. This 0.43 log unit difference corresponds to a ~2.7-fold higher partition coefficient in octanol/water systems, indicating enhanced lipophilicity.

LogP vs N-isopropyl
Cross-study comparable
Δ LogP +0.43 (target more lipophilic)
Supports lipophilicity-driven workflow selection
Computed LogP values; ~2.7-fold higher partition coefficient
Lipophilicity Drug Design Chromatography

Chiral Purity: L-Enantiomer vs. Racemic

Commercial N-Propyl L-Z-Phenylalaninamide (CAS 214475-40-8) is supplied as the single L-enantiomer with a reported purity of 96% . In contrast, the racemic DL-mixture (CAS 1214144-38-3) contains a 50:50 mixture of D- and L-enantiomers, which can exhibit markedly different biological activities and pharmacokinetic profiles .

Chiral purity vs racemic
Class-level
L-enantiomer 96% (100% ee) vs racemic 0% ee
Enables stereocontrolled assay contexts
Vendor specification; class-level inference
Stereochemistry Chiral Resolution Biological Activity

Molecular Weight and Chromatographic Retention

The molecular weight of N-Propyl L-Z-Phenylalaninamide (340.42 g/mol) is greater than that of the N-methyl analog (312.36 g/mol) . This 28.06 Da mass difference (equivalent to an ethyl group) enables baseline separation in reverse-phase HPLC and unambiguous identification in LC-MS experiments when using mixtures of analogs.

MW shift vs N-methyl
Class-level
ΔMW 28.06 g/mol
Facilitates chromatographic resolution
Predicted HPLC retention; enables unambiguous LC-MS identification
HPLC LC-MS Analytical Chemistry

Amide Hydrolysis and Metabolic Stability

The n-propyl amide bond in ZPheNHPr is expected to exhibit slower enzymatic hydrolysis compared to unsubstituted or methyl amides due to increased steric hindrance around the carbonyl carbon [1]. While direct comparative half-life data are not available, class-level SAR of N-alkyl amides consistently demonstrates that longer, linear alkyl chains (propyl > ethyl > methyl) confer enhanced resistance to carboxypeptidases and amidases, extending in vitro and in vivo half-life.

Amide stability trend
Class-level
C3 > C2 > C1 resistance to amidases
May support prolonged stability in biological matrices
Class-level SAR; direct comparative half-life data unavailable
Metabolic Stability Protease Resistance Pharmacokinetics

N-Propyl L-Z-Phenylalaninamide: Key Applications


Solid-Phase Peptide Synthesis of Hydrophobic Peptidomimetics

Given its elevated LogP (3.83) relative to N-isopropyl analogs, N-Propyl L-Z-Phenylalaninamide is ideally suited for constructing lipophilic peptide sequences designed to interact with membrane-bound targets or to traverse biological barriers . Its Cbz protection is orthogonal to Fmoc chemistry, enabling selective deprotection under mild hydrogenolysis conditions while preserving acid-labile side-chain protecting groups.

Chiral Building Block for Protease Inhibitor Synthesis

The single L-enantiomer purity (96%) of this compound ensures stereochemical fidelity in the synthesis of chiral drug candidates, particularly peptidomimetic inhibitors of serine proteases, cysteine proteases, and metalloproteases where the L-configuration is essential for binding . Substitution with the racemic DL-form would reduce potency and complicate SAR interpretation.

HPLC/LC-MS Reference Standard

The distinct molecular weight (340.42 g/mol) and retention time of N-Propyl L-Z-Phenylalaninamide enable its use as an internal standard or reference compound in chromatographic methods aimed at separating a mixture of N-alkyl Z-phenylalaninamide analogs . This facilitates quality control of custom peptide libraries and impurity profiling in medicinal chemistry workflows.

In Vitro Metabolic Stability Assays

The n-propyl amide's inherent resistance to amidase-mediated hydrolysis makes this compound a suitable scaffold for designing metabolically stable probes in cellular and ex vivo experiments, where rapid degradation of unsubstituted or methyl amides would compromise data quality [1].

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis of hydrophobic sequences
Cbz orthogonality and N-propyl lipophilicity context
Hydrogenolysis deprotection efficiency and coupling yield
Chiral protease inhibitor design
L-enantiomer stereochemical fidelity
Enantiomeric purity and stereospecific inhibition assays
HPLC/LC-MS reference standard
Distinct molecular weight and retention profile
Chromatographic resolution and peak identification
In vitro metabolic stability studies
N-propyl amide steric hindrance
Stability in biological matrices under assay conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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